molecular formula C9H15N3O2 B1480235 6-(sec-butylamino)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 2091607-49-5

6-(sec-butylamino)-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B1480235
CAS No.: 2091607-49-5
M. Wt: 197.23 g/mol
InChI Key: OIUDEGWYTPKGNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(sec-butylamino)-3-methylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C9H15N3O2 and its molecular weight is 197.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

    Target of Action

    The primary targets of 6-(sec-butylamino)-3-methylpyrimidine-2,4(1H,3H)-dione are certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response.

    Mode of Action

    The compound interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the inflammatory response, thereby potentially alleviating symptoms associated with inflammation.

    Biochemical Pathways

    The compound affects the biochemical pathways associated with the production and activity of the aforementioned inflammatory mediators . The downstream effects of this interaction include a reduction in inflammation and the associated symptoms.

    Result of Action

    The molecular and cellular effects of the compound’s action include a reduction in the expression and activities of key inflammatory mediators . This leads to a decrease in inflammation and potentially provides relief from symptoms associated with inflammatory conditions.

Properties

IUPAC Name

6-(butan-2-ylamino)-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-4-6(2)10-7-5-8(13)12(3)9(14)11-7/h5-6,10H,4H2,1-3H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUDEGWYTPKGNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=CC(=O)N(C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.